![molecular formula C15H17FN4 B2983291 2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine CAS No. 414886-02-5](/img/structure/B2983291.png)
2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine
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Overview
Description
“2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine” is a chemical compound that is widely used in scientific experiments to investigate its biological properties. It is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .
Synthesis Analysis
The synthesis of compounds structurally similar to “2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine” has been described in the literature. For instance, an efficient and rapid synthesis of 3-(2-(4-fluorobenzyl)-6-(substituted phenyl) pyrimidin-4-yl)-2H-chromen-2-one derivatives under microwave-irradiation has been reported .Molecular Structure Analysis
The molecular structure of compounds similar to “2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine” has been determined. Weak but significant interactions like C–H···O, C–H···F and π–π are involved in the stability of the structure .Physical And Chemical Properties Analysis
The molecular formula of “2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine” is C15H17FN4, and it has an average mass of 272.321 Da .Scientific Research Applications
Medicinal Chemistry and Drug Development
Fluorinated compounds play a crucial role in drug discovery. Researchers have explored the synthesis of fluoropyrimidines like 2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine as potential drug candidates. These compounds can modulate biological targets, such as enzymes or receptors, leading to therapeutic effects. Investigating their pharmacological properties and optimizing their structures may yield novel drugs for various diseases .
PARP-1 Inhibition
Among derivatives of 2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine, compound 14p has shown strong inhibitory effects on PARP-1 enzyme activity. PARP-1 inhibitors are relevant in cancer therapy, as they interfere with DNA repair mechanisms and sensitize cancer cells to chemotherapy .
Antiproliferative Activity
Novel 2-substituted-4-amino-6-halogenquinolines, including fluoropyrimidines, have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. Investigating the effects of 2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine on cancer cell growth could provide insights into its potential as an anticancer agent .
Radiobiology and Imaging Agents
Researchers have explored the synthesis of F-18 substituted pyridines for local radiotherapy of cancer. These compounds, including fluoropyrimidines, serve as imaging agents for positron emission tomography (PET) scans. PET imaging helps visualize metabolic processes and disease progression in vivo .
Agricultural Applications
Fluorine-containing substituents are commonly incorporated into lead structures for developing agrochemicals. While not specific to 2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine, this broader context highlights the importance of fluorine-modified compounds in enhancing the properties of agricultural products .
Antiparasitic Research
Fluoropyrimidines may find applications in antiparasitic drug development. Inhibiting specific targets within parasites could hinder their growth and survival. Investigating the effects of this compound on parasitic organisms may yield valuable insights .
Future Directions
Future research could focus on further exploring the biological properties of “2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine” and its potential applications. For instance, compounds with similar structures have been considered as potential skin-whitening agents, antimelanogenic substances for melanoma treatment, and innovative adjuvants in Parkinson’s disease therapies related to neurodegenerative effects of neuromelanin .
Mechanism of Action
Target of Action
The primary target of 2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine is tyrosinase (TYR) . Tyrosinase is a type 3 copper-containing enzyme distributed in bacteria, fungi, plants, and animals . It plays a crucial role in melanogenesis, the process of melanin production, which is responsible for pigmentation, UV radiation, and free radicals protection .
Mode of Action
2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . This compound is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety, which is a key pharmacophoric feature for the inhibition of tyrosinase .
Biochemical Pathways
The inhibition of tyrosinase by 2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine affects the melanogenesis pathway . Tyrosinase catalyzes a multi-step conversion of mono- or di-phenolic compounds (e.g., L-Tyrosine, L-DOPA) to produce eumelanin and pheomelanin . By inhibiting tyrosinase, this compound disrupts the production of melanin, affecting pigmentation.
Result of Action
The inhibition of tyrosinase by 2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine results in antimelanogenic effects . Specifically, it has been shown to exert antimelanogenic effect on B16F10 cells in the absence of cytotoxicity . This makes it a potential candidate for the treatment of hyperpigmentation disorders in humans .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine. For instance, UV radiation can cause DNA damage and induce the formation of pyrimidine dimers , which could potentially affect the action of this compound.
properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4/c16-14-4-2-13(3-5-14)12-19-8-10-20(11-9-19)15-17-6-1-7-18-15/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMPUCUGTKNMHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine |
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